molecular formula C14H18O4 B14309769 Ethyl 4-[(oxan-2-yl)oxy]benzoate CAS No. 118827-08-0

Ethyl 4-[(oxan-2-yl)oxy]benzoate

Cat. No.: B14309769
CAS No.: 118827-08-0
M. Wt: 250.29 g/mol
InChI Key: UPKPMJLDJTZHEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(oxan-2-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the etherification with oxan-2-ol. The reaction conditions often include:

    Esterification: Refluxing 4-hydroxybenzoic acid with ethanol and a strong acid catalyst such as sulfuric acid.

    Etherification: Reacting the resulting ethyl 4-hydroxybenzoate with oxan-2-ol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(oxan-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed

    Oxidation: Formation of 4-carboxybenzoic acid.

    Reduction: Formation of 4-hydroxybenzyl alcohol.

    Substitution: Formation of oxan-2-ol and 4-hydroxybenzoic acid.

Scientific Research Applications

Ethyl 4-[(oxan-2-yl)oxy]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(oxan-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[(oxan-2-yl)oxy]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxybenzoate: Lacks the oxan-2-yl group and has different chemical properties and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.

    Propyl 4-[(oxan-2-yl)oxy]benzoate: Contains a propyl ester group, which can influence its physical and chemical properties.

Properties

CAS No.

118827-08-0

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 4-(oxan-2-yloxy)benzoate

InChI

InChI=1S/C14H18O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h6-9,13H,2-5,10H2,1H3

InChI Key

UPKPMJLDJTZHEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

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